2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Description
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4S/c19-12-6-2-1-5-11(12)9-15-17(24)21(18(25)26-15)10-16(23)20-13-7-3-4-8-14(13)22/h1-9,22H,10H2,(H,20,23)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQWZIVWMJANIK-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the reaction with 2-hydroxyphenylacetamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide
- 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is unique due to the presence of the hydroxyphenylacetamide moiety, which may contribute to its distinct biological and chemical properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazolidine ring, a fluorobenzylidene group, and a hydroxyphenylacetamide moiety, which contribute to its biological activities. This article explores the compound's biological activity, including anticancer and antimicrobial effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.4 g/mol. The structure allows for diverse interactions with biological targets due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17FN2O4S |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[(5Z)-5-(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide |
| InChI Key | LSEQEPNTQQMTMN-BOPFTXTBSA-N |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. Research involving various human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2) has shown that it can induce apoptosis and inhibit cell proliferation. A study indicated that treatment with the compound resulted in increased caspase-3 activity across these cell lines, suggesting its role in promoting programmed cell death.
Key Findings:
- Cell Lines Studied: A549 (lung), SCC-15 (oral), SH-SY5Y (neuroblastoma), CACO-2 (colorectal).
- Concentration Range: 1 nM to 100 µM.
- Caspase-3 Activity Increase: Up to 1308.54% compared to control at specific concentrations.
The compound's mechanism involves the modulation of reactive oxygen species (ROS) production and interference with signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound also displays antimicrobial properties by interacting with microbial enzymes, disrupting their function. This effect may be attributed to its structural components that allow it to bind effectively to active sites on enzymes.
The mechanism of action for this compound involves:
- Inhibition of Enzymes: The fluorobenzylidene group interacts with hydrophobic pockets in proteins.
- Induction of Apoptosis: Increased caspase activity suggests involvement in apoptotic pathways.
- Modulation of ROS Levels: Altering ROS production can lead to oxidative stress in cancer cells.
Case Studies
-
Study on Anticancer Properties : A comprehensive study evaluated the effects of the compound on multiple cancer cell lines, highlighting its potential as an anticancer agent through apoptosis induction and caspase activation .
- Table: Effect on Caspase Activity
Cell Line Concentration (µM) % Increase in Caspase Activity A549 10 104.90% SCC-15 50 1108.15% CACO-2 100 261.74% - Antimicrobial Evaluation : Another study focused on the antimicrobial effects against various pathogens, demonstrating significant inhibition of growth through enzyme interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
